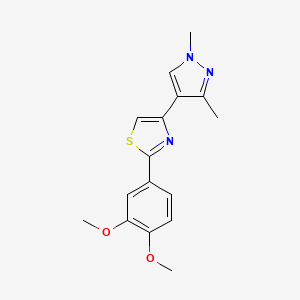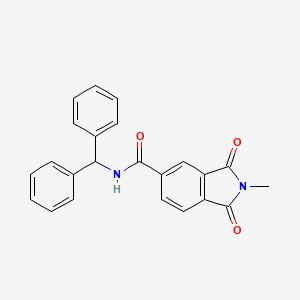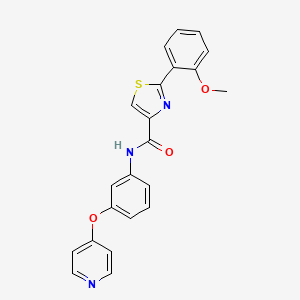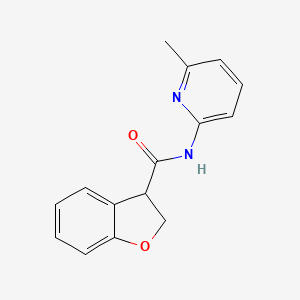
N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide, also known as MTPS, is a chemical compound that has been studied for its potential applications in scientific research. MTPS is a sulfhydryl-containing compound that has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide can also activate certain signaling pathways, such as the MAPK/ERK pathway. Additionally, N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide can modulate the expression of certain genes and proteins.
Biochemical and Physiological Effects:
N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide has been shown to protect neurons from oxidative stress and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide in lab experiments is its ability to scavenge free radicals and protect cells from oxidative stress. Additionally, N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide has been shown to have anticancer and neuroprotective properties, making it a potential candidate for further research in these areas. However, one limitation of using N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide.
Zukünftige Richtungen
There are several future directions for research on N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and potential side effects of N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide in cancer patients. Additionally, N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide could be studied for its potential use in other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to determine the optimal synthesis method for N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide and to identify any potential analogs or derivatives with improved properties.
Conclusion:
In conclusion, N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide is a sulfhydryl-containing compound that has been studied for its potential applications in scientific research. It has been shown to have antioxidant, anticancer, and neuroprotective properties. However, further studies are needed to determine the optimal dosage and potential side effects of N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide. Additionally, N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide could be studied for its potential use in other diseases and as a starting point for the development of new drugs.
Synthesemethoden
N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide can be synthesized by the reaction of 3-methyl-5-aminooxazole with 1-methyl-5-nitrotetrazole, followed by reduction with sodium borohydride and subsequent reaction with 2-bromo-3-methylpropanoic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide has been studied for its potential applications in scientific research. It has been shown to have antioxidant properties and can scavenge free radicals. N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide has been studied for its potential use in neuroprotection. It has been shown to protect neurons from oxidative stress and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2S/c1-5-4-7(17-12-5)10-8(16)6(2)18-9-11-13-14-15(9)3/h4,6H,1-3H3,(H,10,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMTCKORZNMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)SC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide](/img/structure/B7562788.png)
![2-(2-Chlorophenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-oxadiazole](/img/structure/B7562793.png)

![N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(pyridin-3-ylmethyl)piperidine-2-carboxamide](/img/structure/B7562816.png)
![[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562825.png)

![2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B7562852.png)

![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)
![1-Cyclopentyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7562880.png)

![N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562894.png)

